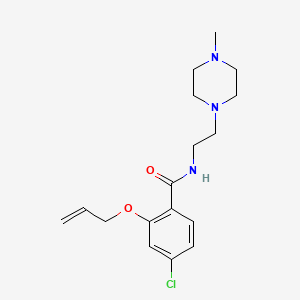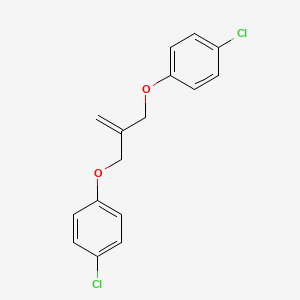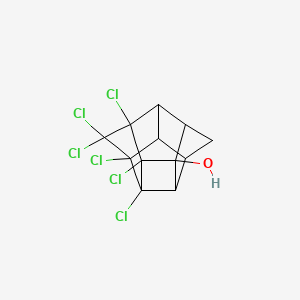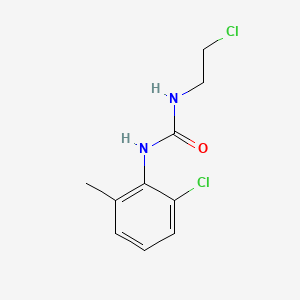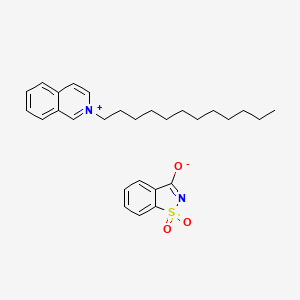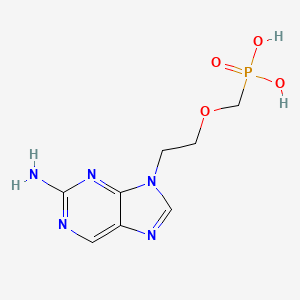
2-Amino-9-(2-(phosphonomethoxy)ethyl)purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-9-(2-(phosphonomethoxy)ethyl)purine is a compound that belongs to the class of acyclic nucleoside phosphonates. These compounds are known for their antiviral properties and are often used in medicinal chemistry for the treatment of viral infections. The structure of this compound includes a purine base attached to a phosphonomethoxyethyl group, which is crucial for its biological activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-(2-(phosphonomethoxy)ethyl)purine typically involves the alkylation of 2-amino-6-chloropurine with diethyl [2-(2-chloroethoxy)ethyl]phosphonate. This reaction is followed by deprotection steps to yield the final product . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction conditions is also common in industrial settings .
化学反应分析
Types of Reactions
2-Amino-9-(2-(phosphonomethoxy)ethyl)purine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted purines .
科学研究应用
2-Amino-9-(2-(phosphonomethoxy)ethyl)purine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its antiviral properties, particularly against hepatitis B virus and HIV.
Industry: Utilized in the development of antiviral drugs and other therapeutic agents.
作用机制
The mechanism of action of 2-Amino-9-(2-(phosphonomethoxy)ethyl)purine involves the inhibition of viral reverse transcriptase enzymes. This inhibition prevents the replication of viral DNA, thereby suppressing the proliferation of the virus. The compound mimics natural nucleotides and gets incorporated into the viral DNA, leading to chain termination .
相似化合物的比较
Similar Compounds
9-(2-(Phosphonomethoxy)ethyl)adenine (PMEA): Another acyclic nucleoside phosphonate with antiviral properties.
2,6-Diamino-9-(2-(phosphonomethoxy)ethyl)purine: Similar structure but with additional amino groups.
Uniqueness
2-Amino-9-(2-(phosphonomethoxy)ethyl)purine is unique due to its specific structure, which allows it to effectively inhibit viral reverse transcriptase. Its phosphonomethoxyethyl group is crucial for its stability and biological activity, making it a potent antiviral agent .
属性
CAS 编号 |
113852-42-9 |
|---|---|
分子式 |
C8H12N5O4P |
分子量 |
273.19 g/mol |
IUPAC 名称 |
2-(2-aminopurin-9-yl)ethoxymethylphosphonic acid |
InChI |
InChI=1S/C8H12N5O4P/c9-8-10-3-6-7(12-8)13(4-11-6)1-2-17-5-18(14,15)16/h3-4H,1-2,5H2,(H2,9,10,12)(H2,14,15,16) |
InChI 键 |
VFSNCDDPONNCST-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=NC(=N1)N)N(C=N2)CCOCP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


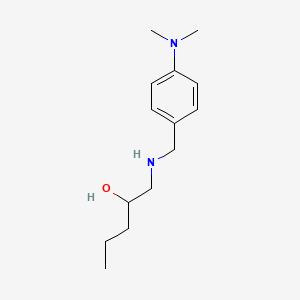
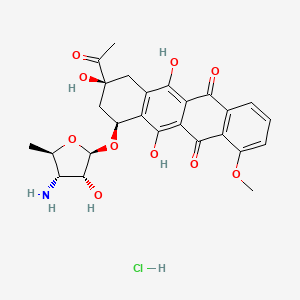
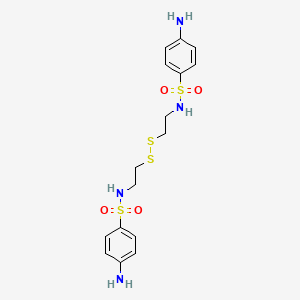

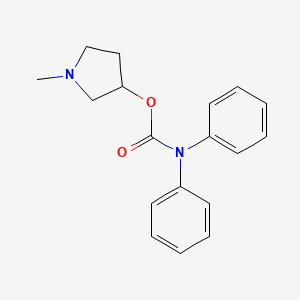
![ethyl N-[bis[(ethoxycarbonylamino)carbamoylamino]phosphorylcarbamoylamino]carbamate](/img/structure/B12797427.png)
